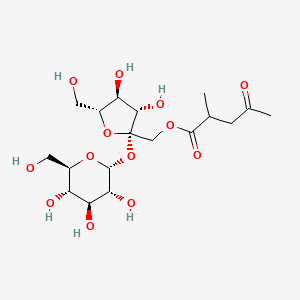
((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl 2-methyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl 2-methyl-4-oxopentanoate” is a complex organic molecule. It features multiple hydroxyl groups, a tetrahydrofuran ring, and a tetrahydropyran ring, making it a highly functionalized compound. Such compounds are often of interest in various fields of chemistry and biology due to their intricate structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to form the tetrahydropyran ring, and esterification to introduce the 2-methyl-4-oxopentanoate moiety. Typical reaction conditions might include the use of protecting groups such as acetals or silyl ethers, strong acids or bases for catalysis, and various solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the 2-methyl-4-oxopentanoate moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
This compound, due to its complex structure, may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying carbohydrate-protein interactions.
Medicine: Possible applications in drug development due to its multiple functional groups.
Industry: Use in the synthesis of specialty chemicals or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific biological target. Generally, the hydroxyl groups and the ester moiety could interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds might include other glycosylated molecules or complex esters. For example:
Glycosylated flavonoids: These compounds also feature multiple hydroxyl groups and glycosidic linkages.
Complex esters: Such as those found in natural products like antibiotics or plant secondary metabolites.
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C18H30O13 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl 2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C18H30O13/c1-7(3-8(2)21)16(27)28-6-18(15(26)12(23)10(5-20)30-18)31-17-14(25)13(24)11(22)9(4-19)29-17/h7,9-15,17,19-20,22-26H,3-6H2,1-2H3/t7?,9-,10-,11-,12-,13+,14-,15+,17-,18+/m1/s1 |
InChI Key |
FCMXGEDEGXMURK-YREJOCTCSA-N |
Isomeric SMILES |
CC(CC(=O)C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(CC(=O)C)C(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


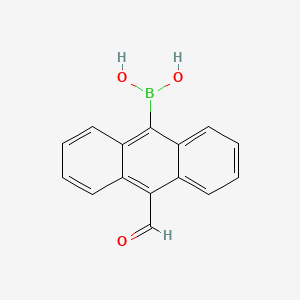

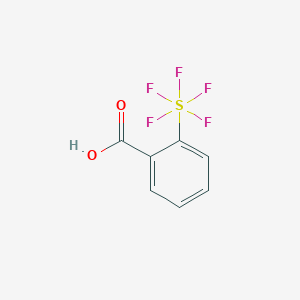
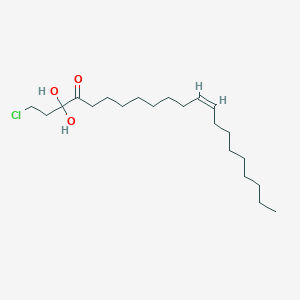
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile](/img/structure/B12852682.png)
![Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)
![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)


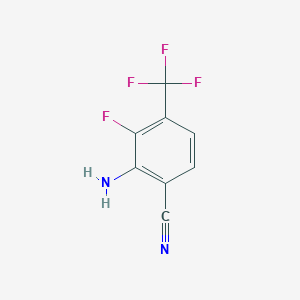

![4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole](/img/structure/B12852733.png)
